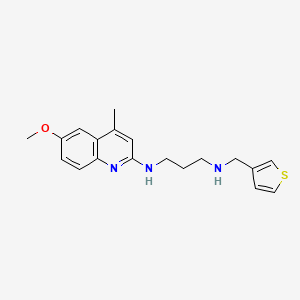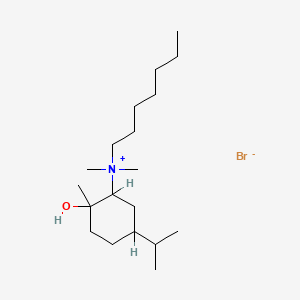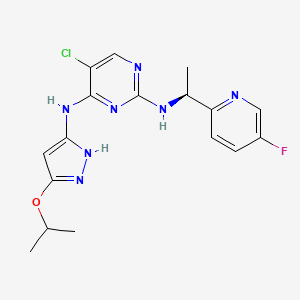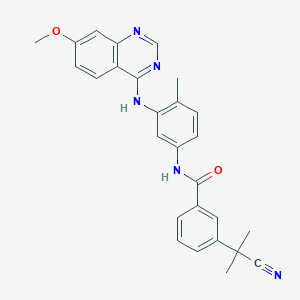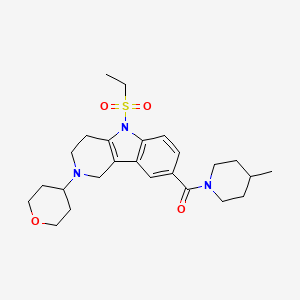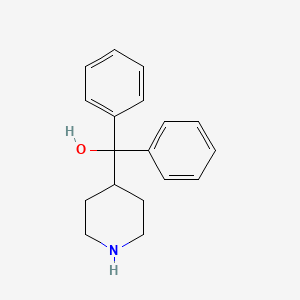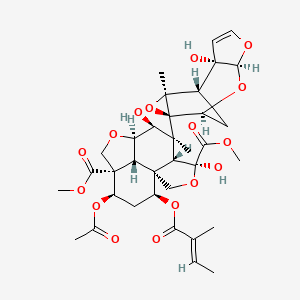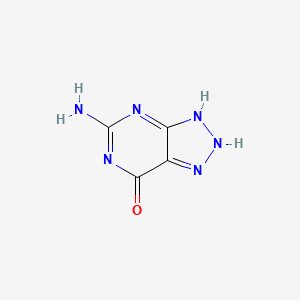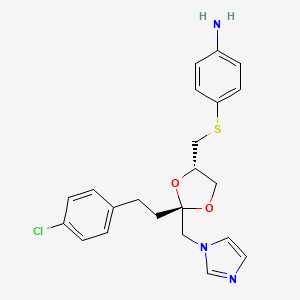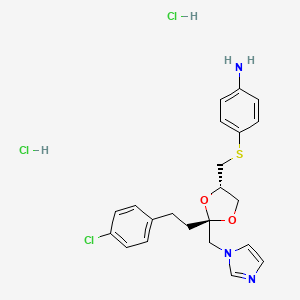
2-(2-amino-3-benzoylphényl)acétate de sodium hydrate
Vue d'ensemble
Description
L'amfénaque sodique monohydratée est un composé anti-inflammatoire non stéroïdien connu pour ses propriétés antipyrétiques et analgésiques. C'est un inhibiteur des cyclooxygénases et a été utilisé dans le traitement de la douleur et de l'inflammation associées à la polyarthrite rhumatoïde, à l'arthrose et aux affections postopératoires . C'est également un métabolite actif du népafénac, qui est utilisé dans les solutions ophtalmiques pour traiter la douleur et l'inflammation postopératoires .
Applications De Recherche Scientifique
Amfenac Sodium Monohydrate has a wide range of applications in scientific research:
Mécanisme D'action
Amfenac, also known as Sodium 2-(2-amino-3-benzoylphenyl)acetate hydrate, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety .
Target of Action
Amfenac’s primary targets are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Amfenac acts by inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the biosynthesis of prostaglandins, which are mediators of inflammation.
Biochemical Pathways
The inhibition of COX enzymes by Amfenac affects the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
Amfenac, as a prodrug, penetrates the cornea rapidly following topical ocular application and is converted by ocular tissue hydrolases to its active form . Low but quantifiable plasma concentrations of Amfenac were observed in the majority of subjects 2 and 3 hours post-dose . The mean steady-state Cmax for Amfenac was 0.422 ± 0.121 ng/ml, following ocular administration .
Analyse Biochimique
Biochemical Properties
Amfenac functions as a selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are pivotal for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, Amfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Amfenac interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Cellular Effects
Amfenac exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Amfenac has been shown to reduce the migration and proliferation of uveal melanoma cells, indicating its potential role in inhibiting cancer cell growth . Moreover, Amfenac’s inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of Amfenac involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, Amfenac inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced levels of prostaglandins, which are responsible for mediating inflammation and pain. Additionally, Amfenac may influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amfenac have been observed to change over time. Amfenac is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that Amfenac maintains its anti-inflammatory and analgesic properties over time, although its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that Amfenac’s effects on cellular function, such as reducing inflammation and pain, persist over time, making it a valuable compound for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of Amfenac vary with different dosages in animal models. At lower doses, Amfenac effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, Amfenac may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the therapeutic benefits of Amfenac plateau at certain dosages, and further increases in dosage do not result in additional therapeutic gains but may increase the risk of adverse effects.
Metabolic Pathways
Amfenac is involved in several metabolic pathways, primarily related to its role as an NSAID. It is metabolized in the liver, where it undergoes conjugation reactions to form glucuronide and sulfate conjugates, which are then excreted in the urine . Enzymes such as cytochrome P450 play a role in the metabolism of Amfenac, influencing its pharmacokinetics and overall efficacy. The metabolic pathways of Amfenac also affect its interaction with other drugs and biomolecules, potentially leading to drug-drug interactions.
Transport and Distribution
Amfenac is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target sites within cells . Additionally, Amfenac may interact with transporters and binding proteins that facilitate its distribution within tissues. The localization and accumulation of Amfenac in specific tissues, such as inflamed tissues, contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of Amfenac plays a crucial role in its activity and function. Amfenac is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of Amfenac, directing it to specific compartments or organelles within the cell. This localization is essential for its ability to modulate inflammatory processes effectively.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'amfénaque sodique monohydratée peut être synthétisée par réaction de l'acide 2-amino-3-benzoylbenzèneacétique avec l'hydroxyde de sodium en présence d'eau. La réaction implique généralement la dissolution de l'acide dans un solvant approprié, l'ajout d'hydroxyde de sodium, puis la cristallisation du produit à partir de la solution .
Méthodes de production industrielle : La production industrielle de l'amfénaque sodique monohydratée suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. L'utilisation de matières premières de haute qualité et de conditions réactionnelles optimisées est cruciale pour la synthèse industrielle .
Analyse Des Réactions Chimiques
Types de réactions : L'amfénaque sodique monohydratée subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent la convertir en amines ou en alcools.
Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzoyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines et les alcools peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la recherche scientifique
L'amfénaque sodique monohydratée a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'action
L'amfénaque sodique monohydratée exerce ses effets en inhibant les enzymes cyclooxygénases (COX-1 et COX-2). Ces enzymes sont impliquées dans la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant ces enzymes, l'amfénaque sodique monohydratée réduit la production de prostaglandines, soulageant ainsi l'inflammation et la douleur .
Composés similaires :
Népafénac : Un promédicament qui est converti en amfénaque dans l'organisme.
Bromfénac : De structure similaire à celle de l'amfénaque mais avec un atome de brome.
Unicité : L'amfénaque sodique monohydratée est unique en raison de son inhibition spécifique des enzymes cyclooxygénases et de son utilisation comme métabolite actif du népafénac. Son efficacité dans le traitement de la douleur et de l'inflammation postopératoires en ophtalmologie la distingue des autres composés similaires .
Comparaison Avec Des Composés Similaires
Nepafenac: A prodrug that is converted to Amfenac in the body.
Bromfenac: Similar in structure to Amfenac but with a bromine atom.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar mechanisms of action but different chemical structure.
Uniqueness: Amfenac Sodium Monohydrate is unique due to its specific inhibition of cyclooxygenase enzymes and its use as an active metabolite of nepafenac. Its effectiveness in treating postoperative pain and inflammation in ophthalmology sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61618-27-7 |
|---|---|
Formule moléculaire |
C15H15NNaO4 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2 |
Clé InChI |
KEUITCXSWDYBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
51579-82-9 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amfenac's primary mechanism of action?
A1: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, Amfenac effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]
Q2: How does Amfenac compare to other NSAIDs in terms of COX inhibition?
A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, Amfenac demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.
Q3: What are the downstream effects of Amfenac's COX inhibition in the context of ocular use?
A3: In the eye, Amfenac's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]
Q4: What is the molecular formula and weight of Amfenac?
A4: The molecular formula of Amfenac is C15H13NO3, and its molecular weight is 255.27 g/mol. []
Q5: Is there any spectroscopic data available for Amfenac?
A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of Amfenac in various studies. [, , ]
Q6: How does Amfenac reach its target tissues after topical ocular administration?
A6: Amfenac, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, Amfenac. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]
Q7: How do the pharmacokinetic properties of Amfenac compare to other topical NSAIDs?
A7: Amfenac, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]
Q8: What in vitro studies have been conducted to evaluate the efficacy of Amfenac?
A8: In vitro studies have demonstrated Amfenac's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.
Q9: What are some of the animal models used to assess the effects of Amfenac?
A9: Amfenac has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)
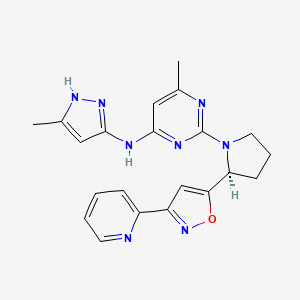
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
